molecular formula C8H7BrO B3318203 4-(2-Bromovinyl)phenol CAS No. 99094-10-7

4-(2-Bromovinyl)phenol

Cat. No.: B3318203
CAS No.: 99094-10-7
M. Wt: 199.04 g/mol
InChI Key: BEBYUMZXLGWXSW-AATRIKPKSA-N
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Description

4-(2-Bromovinyl)phenol is an organic compound characterized by a phenol group substituted with a bromovinyl group at the para position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromovinyl)phenol typically involves the bromination of 4-hydroxybenzaldehyde. One common method is the Corey-Fuchs reaction, where 4-hydroxybenzaldehyde reacts with carbon tetrabromide and triphenylphosphine in methylene chloride to form 4-(2,2-dibromovinyl)phenol. This intermediate can then be selectively dehalogenated to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromovinyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Cross-Coupling: Palladium catalysts and appropriate ligands.

Major Products:

Scientific Research Applications

4-(2-Bromovinyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromovinyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and interact with enzymes or receptors, while the bromovinyl group can undergo electrophilic addition reactions. These interactions can modulate biological pathways, leading to its observed bioactivities .

Comparison with Similar Compounds

Uniqueness: 4-(2-Bromovinyl)phenol is unique due to its combination of a reactive bromovinyl group and a bioactive phenol group, making it a versatile compound in both synthetic and biological applications .

Properties

IUPAC Name

4-[(E)-2-bromoethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-6-5-7-1-3-8(10)4-2-7/h1-6,10H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBYUMZXLGWXSW-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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